PA-9 - 1436004-46-4

PA-9

Catalog Number: EVT-278256
CAS Number: 1436004-46-4
Molecular Formula: C17H18N6O2
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PA-9 is the first small-molecule antagonist of the PAC1 receptor.
Source and Classification

PA-9 is classified under pyrido[2,3-d]pyrimidine derivatives, a class of compounds known for their diverse biological activities. The synthesis and characterization of PA-9 have been detailed in various studies, emphasizing its role as a potent antagonist of the pituitary adenylate cyclase-activating polypeptide type 1 receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of PA-9 involves several key steps that typically include the formation of the pyrido[2,3-d]pyrimidine scaffold. The process often employs microwave-assisted methods to enhance reaction efficiency and yield. Specific synthetic routes may vary but generally include:

  1. Formation of the Core Structure: Utilizing starting materials such as 2-amino-4-methylpyridine and appropriate aldehydes.
  2. Cyclization Reactions: Catalyzed reactions that lead to the formation of the pyrimidine ring.
  3. Functionalization: Introduction of substituents that enhance receptor binding affinity and selectivity.

The optimization of these synthetic pathways is crucial for improving the pharmacological properties of PA-9 .

Molecular Structure Analysis

Structure and Data

The molecular structure of PA-9 can be represented as follows:

  • Molecular Formula: C₁₁H₉N₅
  • Molecular Weight: Approximately 213.22 g/mol

The compound features a pyrido[2,3-d]pyrimidine core, which is essential for its biological activity. Detailed structural data obtained from X-ray crystallography or computational modeling can provide insights into bond lengths, angles, and spatial orientation, crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

PA-9 undergoes various chemical reactions that are significant for its functionality as a receptor antagonist. Key reactions include:

  1. Binding Affinity Studies: Evaluating how PA-9 interacts with the pituitary adenylate cyclase-activating polypeptide type 1 receptor through competitive binding assays.
  2. Metabolic Stability Testing: Understanding how PA-9 is metabolized in biological systems, which can influence its efficacy and safety profile.

These analyses are critical for determining the therapeutic potential of PA-9 and optimizing its chemical structure for enhanced activity .

Mechanism of Action

Process and Data

The mechanism of action for PA-9 primarily involves antagonism at the pituitary adenylate cyclase-activating polypeptide type 1 receptor. By binding to this receptor, PA-9 inhibits its activation by endogenous ligands, thereby modulating downstream signaling pathways associated with pain perception and neuroinflammation.

Data from in vitro studies demonstrate that PA-9 effectively reduces receptor-mediated signaling, leading to decreased neuronal excitability and pain response in experimental models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PA-9 exhibits several notable physical and chemical properties:

These properties are essential for formulation development and determining optimal delivery methods for therapeutic use .

Applications

Scientific Uses

PA-9 holds promise in various scientific applications:

  1. Pain Management: As an antagonist of the pituitary adenylate cyclase-activating polypeptide type 1 receptor, it may be developed into a therapeutic agent for neuropathic pain relief.
  2. Neuropharmacology Research: Its effects on neuronal signaling pathways make it a valuable tool in studying neurodegenerative diseases.
  3. Drug Development: The compound serves as a lead structure for synthesizing more potent derivatives aimed at specific neurological disorders.

Research continues to explore the full potential of PA-9 in clinical settings, focusing on its efficacy, safety, and mechanism of action .

Introduction to Depression Severity Measurement in Clinical Research

Depression severity quantification remains fundamental for diagnosis, treatment planning, and outcome evaluation in mental health research. Historically, clinician-administered interviews dominated assessment, but their time-intensive nature limited scalability in large studies. The evolution toward standardized, efficient self-report tools balanced rigorous psychometrics with practical utility, enabling consistent measurement across diverse populations and settings. This shift underpins modern precision psychiatry, where granular symptom tracking informs personalized interventions. The PHQ-9 (Patient Health Questionnaire-9-item) exemplifies this evolution, emerging as the global benchmark for depression severity assessment due to its brevity, diagnostic alignment, and robust validation [1] [4].

Historical Evolution of Depression Assessment Tools

Early depression assessments relied heavily on unstructured clinical interviews, leading to inconsistent diagnoses. The 1960s–1980s saw structured clinician-rated scales emerge, such as the Hamilton Depression Rating Scale (HAMD-17), which quantified symptom severity but required trained administrators and lacked diagnostic specificity [5]. The 1990s prioritized operationalized criteria, exemplified by the PRIME-MD, which combined patient questionnaires with clinician verification. However, its complexity spurred demand for simpler tools. Self-report inventories like the Beck Depression Inventory (BDI) gained traction but were criticized for item overlap with anxiety and somatic disorders, potentially inflating scores [1]. The ideal tool needed brevity, diagnostic accuracy, sensitivity to change, and cross-cultural applicability—a gap filled by the PHQ-9 [1] [4].

Table 1: Evolution of Key Depression Assessment Tools

Tool (Decade)FormatCore StrengthsKey Limitations
HAMD-17 (1960s)Clinician-ratedGold standard for severity; Widely validatedTime-intensive; Somatic item bias
BDI (1970s)Self-reportHigh reliability; AccessibleLength (21-item); Non-DSM structure
PRIME-MD (1990s)Hybrid (Self-report + Clinician)DSM-IV diagnostic capabilityComplex administration
PHQ-9 (2000s)Self-reportBrevity (9 items); Direct DSM mapping; Dual diagnostic/severity functionLimited symptom nuance

Role of PHQ-9 in Modern Psychometric Evaluation

The PHQ-9 revolutionized depression measurement by integrating diagnosis and severity into a single 9-item instrument. Its psychometric properties—validity, reliability, sensitivity—are extensively documented. Kroenke et al.’s seminal validation (N=6,000) demonstrated strong criterion validity against mental health professional interviews (sensitivity=88%, specificity=88% at cutoff ≥10) and high internal consistency (Cronbach’s α=0.86–0.89) [1] [4]. Crucially, it established severity cutoffs: 5–9 (mild), 10–14 (moderate), 15–19 (moderately severe), ≥20 (severe), enabling stratified treatment approaches [1] [5]. Its efficiency allows seamless integration into electronic health records and large-scale studies, facilitating real-time symptom tracking and big-data analytics in depression research [4].

Theoretical Foundations: DSM Criteria and Symptomatology

The PHQ-9’s theoretical rigor stems from direct item-to-criterion mapping to the DSM-IV/DSM-5 diagnostic framework for Major Depressive Disorder (MDD). Each item corresponds to one of nine core symptoms:

  • Anhedonia
  • Depressed mood
  • Sleep disturbances
  • Fatigue
  • Appetite changes
  • Guilt/Worthlessness
  • Concentration issues
  • Psychomotor agitation/retardation
  • Suicidal ideation [4] [6]

Table 2: PHQ-9 Item Mapping to DSM-5 MDD Criteria and Symptom Domains

PHQ-9 ItemDSM-5 CriterionSymptom DomainExample Item Wording
1Loss of interest/pleasureAffective"Little interest or pleasure in doing things"
2Depressed moodAffective"Feeling down, depressed, or hopeless"
3Sleep changesSomatic"Trouble falling/staying asleep, sleeping too much"
4Fatigue/Loss energySomatic"Feeling tired or having little energy"
5Appetite/Weight changesSomatic"Poor appetite or overeating"
6Worthlessness/GuiltCognitive"Feeling bad about yourself"
7Concentration issuesCognitive"Trouble concentrating"
8Psychomotor agitation/retardationSomatic"Moving/speaking slowly...or restlessness"
9Suicidal ideationCognitive"Thoughts of being better off dead"

Factor analyses reveal PHQ-9’s bifactorial structure: a dominant "general depression" factor explaining 57–76.5% of variance, with secondary somatic and cognitive-affective factors [3] [5]. This structure mirrors depression’s heterogeneity, allowing subscale analysis in specialized research while maintaining overall severity utility. Validation in psychiatric populations (e.g., Beijing study, N=109 MDD patients) confirms strong correlations with HAMD-17 (r=0.61, p<0.001), supporting its use even in severe depression [5].

Properties

CAS Number

1436004-46-4

Product Name

PA-9

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H18N6O2/c24-15-7-11(17(25)19-6-5-12-8-18-10-20-12)9-23(15)16-13-3-1-2-4-14(13)21-22-16/h1-4,8,10-11H,5-7,9H2,(H,18,20)(H,19,25)(H,21,22)

InChI Key

WWPHFXOMYQJGGF-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CN=CN4

Solubility

Soluble in DMSO

Synonyms

PA-9; PA 9; PA9;

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CN=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.